molecular formula C11H15Cl3N2 B3025361 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride CAS No. 1177352-12-3

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

Cat. No.: B3025361
CAS No.: 1177352-12-3
M. Wt: 281.6 g/mol
InChI Key: GVYCPMPCRSFIFJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a pyrrolidin-2-ylmethyl group at the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, with the CAS number 1177352-12-3, is a compound characterized by its unique molecular structure, which includes two chlorine atoms at the 2 and 4 positions of the aniline ring and a pyrrolidin-2-ylmethyl group. Its molecular formula is C11H15Cl3N2, and it has a molar mass of 281.61 g/mol. This compound is gaining attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. It has been shown to modulate various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and signal transduction. The compound's ability to bind to specific molecular targets suggests potential applications in drug development.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various pathogens. For instance, preliminary studies have demonstrated its efficacy in inhibiting the growth of certain protozoan parasites such as Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and leishmaniasis, respectively. In assays designed to evaluate antiparasitic activity, the compound displayed sub-micromolar potency, indicating a high level of effectiveness against these pathogens .

Case Studies

  • Antiparasitic Activity : A study conducted on the antiparasitic effects of various compounds highlighted that this compound showed promising results in vitro against T. cruzi. The compound exhibited an IC50 value in the low micromolar range, suggesting that it could be a lead candidate for further drug development targeting Chagas disease .
  • Cytotoxicity Assessment : In assessing cytotoxic effects on human cell lines (e.g., MRC5), it was observed that while the compound demonstrated potent antiparasitic activity, it also required careful evaluation for potential cytotoxic effects. The selectivity index (SI) was calculated to determine the safety profile of the compound relative to its efficacy against parasites .

Comparative Biological Activity Table

Compound Target Pathogen IC50 (µM) Selectivity Index
This compoundT. cruzi0.12High
Other Compounds (e.g., Quinazoline derivatives)L. donovaniVaries (0.10 - 1.3)Moderate

Synthesis and Applications

The synthesis of this compound typically involves reacting 2,4-dichloroaniline with pyrrolidine under controlled conditions. This compound serves as an intermediate in the synthesis of various organic compounds and has potential applications in medicinal chemistry as a precursor for developing new drugs targeting parasitic infections .

Future Directions

Ongoing research aims to optimize the structure of this compound to enhance its biological activity while minimizing cytotoxicity. Structure-activity relationship (SAR) studies are crucial for identifying modifications that could improve efficacy against specific targets while maintaining safety profiles.

Properties

IUPAC Name

2,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYCPMPCRSFIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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